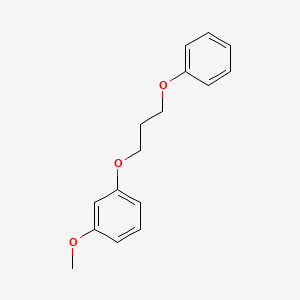![molecular formula C15H30N6O3 B5111662 N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] CAS No. 5325-58-6](/img/structure/B5111662.png)
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]
Übersicht
Beschreibung
N,N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea], also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a urea derivative that has been synthesized through a multi-step process and has been found to exhibit several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is not fully understood. However, it is believed to exert its effects through its antioxidant properties. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a potent scavenger of reactive oxygen species (ROS) and has been found to protect against oxidative stress-induced damage by reducing ROS levels in cells. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to exhibit several biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has also been found to protect against cerebral ischemia-reperfusion injury by reducing infarct size and improving neurological function. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to reduce inflammation in various animal models, including models of sepsis, acute lung injury, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a potent scavenger of ROS and has been found to protect against oxidative stress-induced damage in various cell types. However, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] also has some limitations for lab experiments. It has been found to exhibit some toxicity at high concentrations and may interfere with some assays that rely on ROS production.
Zukünftige Richtungen
There are several future directions for research on N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]. One area of research is the potential use of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] as a neuroprotective agent in the treatment of stroke and other neurological disorders. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] may have potential applications in the treatment of inflammation and oxidative stress-related diseases, such as sepsis and acute lung injury. Finally, further research is needed to fully understand the mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] and to develop more effective and targeted therapies based on this compound.
Conclusion:
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit several biochemical and physiological effects, including antioxidant, neuroprotective, and anti-inflammatory effects. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has several advantages for lab experiments, including stability and potency as a scavenger of ROS. However, further research is needed to fully understand the mechanism of action of N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] and to develop more effective and targeted therapies based on this compound.
Synthesemethoden
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is synthesized through a multi-step process that involves the reaction of tert-butyl isocyanate with 1,3-dimethyl-2-imidazolidinone to form N-(tert-butyl)carbamoyl-1,3-dimethyl-2-imidazolidinone. This intermediate is then reacted with phosgene to form N-(tert-butyl)carbamoyl-1,3-dimethyl-2-oxoimidazolidine. Finally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] is obtained by reacting N-(tert-butyl)carbamoyl-1,3-dimethyl-2-oxoimidazolidine with urea.
Wissenschaftliche Forschungsanwendungen
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been found to exhibit several potential applications in scientific research. It has been studied for its antioxidant properties and has been found to protect against oxidative stress-induced damage in various cell types. N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has also been studied for its potential neuroprotective effects and has been found to protect against cerebral ischemia-reperfusion injury. Additionally, N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea] has been studied for its potential anti-inflammatory effects and has been found to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[5-(tert-butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O3/c1-14(2,3)18-11(22)16-9-10(21(8)13(24)20(9)7)17-12(23)19-15(4,5)6/h9-10H,1-8H3,(H2,16,18,22)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJZORHYYEREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385682 | |
| Record name | N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
CAS RN |
5325-58-6 | |
| Record name | N,N'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(N'-tert-butylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



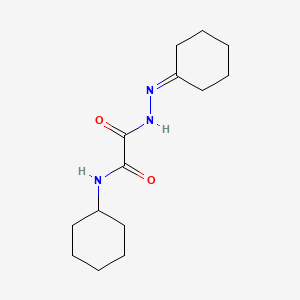

![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5111596.png)
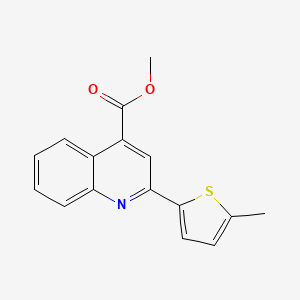
![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
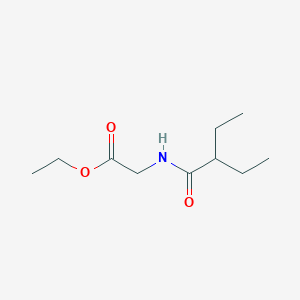
![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)
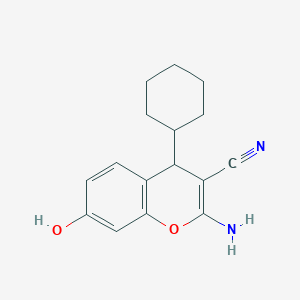
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
